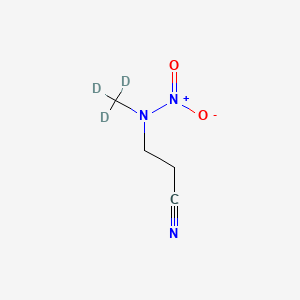

3-(Methyl-D3-nitrosoamino)propionitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Metil-D3-nitrosoamino)propionitrilo es un compuesto químico con la fórmula molecular C4H6D3N3O. Es un análogo marcado con isótopos estables del 3-(Metil-nitrosoamino)propionitrilo, que es conocido por sus propiedades mutagénicas y carcinogénicas . Este compuesto se utiliza principalmente en investigación, particularmente en los campos de la química analítica y la toxicología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 3-(Metil-D3-nitrosoamino)propionitrilo implica el proceso de deuteración, donde los átomos de hidrógeno en el compuesto padre se reemplazan con átomos de deuterio . Este proceso garantiza la estabilidad del compuesto marcado con isótopos. Las condiciones de reacción específicas y los reactivos utilizados en la síntesis son propietarios y pueden variar según el fabricante .

Métodos de Producción Industrial

La producción industrial del 3-(Metil-D3-nitrosoamino)propionitrilo normalmente implica procesos de deuteración a gran escala. Estos procesos se llevan a cabo en condiciones controladas para garantizar una alta pureza y rendimiento del producto final . El compuesto luego se purifica y se prueba para su enriquecimiento isotópico y pureza química antes de estar disponible para fines de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 3-(Metil-D3-nitrosoamino)propionitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas u otros productos reducidos.

Sustitución: El grupo nitroso se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan en función del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos nitrosos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

El 3-(Metil-D3-nitrosoamino)propionitrilo se utiliza ampliamente en la investigación científica debido a su marcaje con isótopos estables. Algunas de sus aplicaciones incluyen:

Química Analítica: Se utiliza como patrón de referencia para detectar y cuantificar el compuesto padre en muestras biológicas utilizando espectrometría de masas.

Toxicología: Ayuda a estudiar los riesgos para la salud asociados con la exposición al 3-(Metil-nitrosoamino)propionitrilo.

Pruebas Ambientales: Se utiliza como patrón para detectar contaminantes ambientales.

Investigación Metabólica: El marcaje con isótopos estables permite a los investigadores estudiar las vías metabólicas in vivo.

Diagnóstico Clínico: Se utiliza en imágenes, diagnóstico y detección neonatal.

Mecanismo De Acción

El mecanismo de acción del 3-(Metil-D3-nitrosoamino)propionitrilo implica su interacción con moléculas biológicas. El marcaje con isótopos estables del compuesto permite un seguimiento y una cuantificación precisos en sistemas biológicos. Se dirige principalmente a las vías metabólicas y se puede utilizar para estudiar la farmacocinética y los perfiles metabólicos de los fármacos .

Comparación Con Compuestos Similares

El 3-(Metil-D3-nitrosoamino)propionitrilo es único debido a su marcaje con isótopos estables, que lo distingue de otros compuestos similares. Algunos compuestos similares incluyen:

3-(Metil-nitrosoamino)propionitrilo: El compuesto padre, conocido por sus propiedades mutagénicas y carcinogénicas.

3-(Metil-nitrosoamino)propionitrilo-d3: Otro análogo marcado con deuterio utilizado en aplicaciones de investigación similares.

El marcaje con isótopos estables del 3-(Metil-D3-nitrosoamino)propionitrilo proporciona una mayor precisión en la detección y cuantificación, lo que lo convierte en una herramienta valiosa en varios campos de investigación .

Propiedades

Fórmula molecular |

C4H7N3O2 |

|---|---|

Peso molecular |

132.14 g/mol |

Nombre IUPAC |

N-(2-cyanoethyl)-N-(trideuteriomethyl)nitramide |

InChI |

InChI=1S/C4H7N3O2/c1-6(7(8)9)4-2-3-5/h2,4H2,1H3/i1D3 |

Clave InChI |

TWLHCQNVAAINGX-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(CCC#N)[N+](=O)[O-] |

SMILES canónico |

CN(CCC#N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)

![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)

![rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)

![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)